molecular formula C41H46N4O4Si B14858747 (1S,2S,4R)-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(4-(N-((S)-2,3-dihydro-1H-inden-1-yl)benzamido)-7H-pyrrolo[2,3-d]pyrimidin-7-

(1S,2S,4R)-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(4-(N-((S)-2,3-dihydro-1H-inden-1-yl)benzamido)-7H-pyrrolo[2,3-d]pyrimidin-7-

Cat. No.: B14858747
M. Wt: 686.9 g/mol
InChI Key: KZGMPWQXAXKCOW-KDDXCEFCSA-N
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Description

The compound (1S,2S,4R)-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(4-(N-((S)-2,3-dihydro-1H-inden-1-yl)benzamido)-7H-pyrrolo[2,3-d]pyrimidin-7- is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a tert-butyldimethylsilyl group, a pyrrolo[2,3-d]pyrimidine core, and an indenylbenzamide moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,4R)-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(4-(N-((S)-2,3-dihydro-1H-inden-1-yl)benzamido)-7H-pyrrolo[2,3-d]pyrimidin-7- typically involves multiple steps, including the protection of functional groups, formation of the pyrrolo[2,3-d]pyrimidine core, and the introduction of the indenylbenzamide moiety. Common reagents used in these reactions include tert-butyldimethylsilyl chloride for silylation, and various coupling agents for amide bond formation. Reaction conditions often involve the use of organic solvents such as dichloromethane and tetrahydrofuran, with temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

The compound (1S,2S,4R)-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(4-(N-((S)-2,3-dihydro-1H-inden-1-yl)benzamido)-7H-pyrrolo[2,3-d]pyrimidin-7- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA) to introduce oxygen functionalities.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) to replace certain groups with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-CPBA, reducing agents like LiAlH4, and bases like NaH. Reaction conditions vary depending on the specific reaction but often involve the use of organic solvents and controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may introduce hydroxyl or carbonyl groups, while reduction reactions may result in the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biology, the compound may be used as a probe to study biological processes at the molecular level. Its ability to interact with specific biological targets makes it a valuable tool for investigating cellular pathways and mechanisms.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its unique structure and ability to interact with specific molecular targets make it a promising candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In industry, the compound can be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of (1S,2S,4R)-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(4-(N-((S)-2,3-dihydro-1H-inden-1-yl)benzamido)-7H-pyrrolo[2,3-d]pyrimidin-7- involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The specific pathways involved depend on the particular application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1S,2S,4R)-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-(4-(N-((S)-2,3-dihydro-1H-inden-1-yl)benzamido)-7H-pyrrolo[2,3-d]pyrimidin-7- include other pyrrolo[2,3-d]pyrimidine derivatives and indenylbenzamide compounds. These compounds share structural similarities and may exhibit similar biological activities.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and structural features. The presence of the tert-butyldimethylsilyl group, the pyrrolo[2,3-d]pyrimidine core, and the indenylbenzamide moiety gives it distinct chemical and biological properties that can be leveraged for various applications.

Properties

Molecular Formula

C41H46N4O4Si

Molecular Weight

686.9 g/mol

IUPAC Name

[(1S,2S,4R)-4-[4-[benzoyl-[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclopentyl] benzoate

InChI

InChI=1S/C41H46N4O4Si/c1-41(2,3)50(4,5)48-26-31-24-32(25-36(31)49-40(47)30-17-10-7-11-18-30)44-23-22-34-37(44)42-27-43-38(34)45(39(46)29-15-8-6-9-16-29)35-21-20-28-14-12-13-19-33(28)35/h6-19,22-23,27,31-32,35-36H,20-21,24-26H2,1-5H3/t31-,32+,35-,36-/m0/s1

InChI Key

KZGMPWQXAXKCOW-KDDXCEFCSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1C[C@H](C[C@@H]1OC(=O)C2=CC=CC=C2)N3C=CC4=C3N=CN=C4N([C@H]5CCC6=CC=CC=C56)C(=O)C7=CC=CC=C7

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CC(CC1OC(=O)C2=CC=CC=C2)N3C=CC4=C3N=CN=C4N(C5CCC6=CC=CC=C56)C(=O)C7=CC=CC=C7

Origin of Product

United States

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